- Multi-Stimuli Responsive Thiazolothiazole Viologen-Containing Poly(2-Isopropyl-2-Oxazoline) and Its Multi-Modal Thermochromism, Photochromism, Electrochromism, and Solvatofluorochromism Applications, Advanced Materials Interfaces, 2023, 10(3),

Cas no 97193-46-9 (TzBIPY)

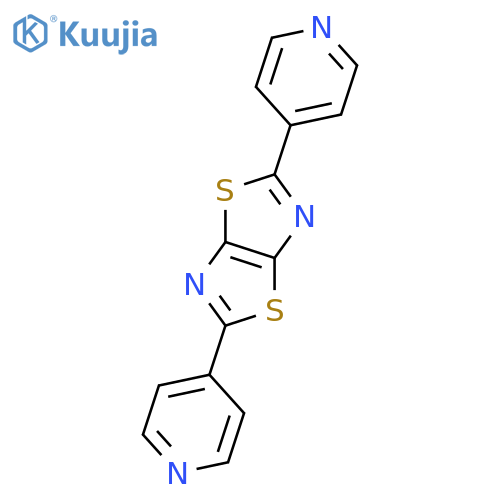

TzBIPY structure

Nome do Produto:TzBIPY

N.o CAS:97193-46-9

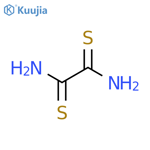

MF:C14H8N4S2

MW:296.370119094849

CID:4742924

TzBIPY Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,5-Di(4-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole

- 2,5-Di-4-pyridinylthiazolo[5,4-d]thiazole (ACI)

- Thiazolo[5,4-d]thiazole, 2,5-di-4-pyridyl- (7CI)

- 2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole

- NSC 34410

- TzBIPY

- 4-[5-(PYRIDIN-4-YL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOL-2-YL]PYRIDINE

-

- Inchi: 1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H

- Chave InChI: KBXDZYVLDKNMQL-UHFFFAOYSA-N

- SMILES: N1C=CC(C2SC3=C(SC(C4C=CN=CC=4)=N3)N=2)=CC=1

TzBIPY Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240980-100mg |

2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 98% | 100mg |

¥554.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240980-1g |

2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 98% | 1g |

¥2722.00 | 2024-04-23 | |

| Ambeed | A1494757-250mg |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95% | 250mg |

$124.0 | 2025-03-03 | |

| Chemenu | CM542686-100mg |

2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 97% | 100mg |

$73 | 2024-07-18 | |

| 1PlusChem | 1P0251DR-100mg |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95% | 100mg |

$67.00 | 2024-04-19 | |

| Ambeed | A1494757-1g |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95% | 1g |

$331.0 | 2025-03-03 | |

| 1PlusChem | 1P0251DR-1g |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95%;RG | 1g |

$256.00 | 2024-04-19 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML3808628-1g |

TzBIPY |

97193-46-9 | 95% | 1g |

¥2000 | 2023-11-21 | |

| 1PlusChem | 1P0251DR-250mg |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95%;RG | 250mg |

$108.00 | 2024-04-19 | |

| Ambeed | A1494757-100mg |

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |

97193-46-9 | 95% | 100mg |

$74.0 | 2025-03-03 |

TzBIPY Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Solvents: Dimethylformamide ; 6 h, 150 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Dimethylformamide ; 8 h, 153 °C

Referência

- Composite chromogenic compositions and applications thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Dimethylformamide ; 4 h, 150 °C

Referência

- Cyclophanes for live-cell imaging, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Dimethylformamide ; 12 h, 160 °C

Referência

- Two-Dimensional Coordination Polymer Showing Spin-Crossover Behavior with a 64 K Wide Hysteresis Loop, Inorganic Chemistry, 2022, 61(50), 20232-20236

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Dimethylformamide ; 2.5 h, 153 °C

Referência

- U-Shaped Aromatic Ureadicarboxylic Acids as Versatile Building Blocks: Construction of Ladder and Zigzag Networks and Channels, Crystal Growth & Design, 2011, 11(12), 5387-5395

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Dimethylformamide ; 6 h, reflux

Referência

- Electrochemical and Electrocatalytic Characteristics of Coordination Polymers Based on Trinuclear Pivalates and Heterocyclic Bridging Ligands, Theoretical and Experimental Chemistry, 2015, 51(1), 54-61

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Dimethylformamide ; overnight, 140 °C

Referência

- Humidity- and temperature-tunable multicolor luminescence of cucurbit[8]uril-based supramolecular assembly, ACS Applied Materials & Interfaces, 2019, 11(15), 14399-14407

Synthetic Routes 8

Condições de reacção

1.1 Solvents: Dimethylformamide ; 6 h, reflux

Referência

- Modulating Excitation Energy of Luminescent Metal-Organic Frameworks for Detection of Cr(VI) in Water, ACS Applied Nano Materials, 2019, 2(7), 4646-4654

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Oxygen Solvents: Dimethylformamide ; overnight, 153 °C

Referência

- Applications of low-cost, thermal and electrochemically stable organic compounds as high performance redox active materials in redox flow batteries, United States, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Oxygen Solvents: Dimethylformamide ; overnight, 153 °C

Referência

- A π-Conjugation Extended Viologen as a Two-Electron Storage Anolyte for Total Organic Aqueous Redox Flow Batteries, Angewandte Chemie, 2018, 57(1), 231-235

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Dimethylformamide ; 4 h, 150 °C

Referência

- ExTzBox: A Glowing Cyclophane for Live-Cell Imaging, Journal of the American Chemical Society, 2018, 140(23), 7206-7212

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Oxygen Solvents: Dimethylformamide ; 6 h, 150 °C; overnight

Referência

- Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism, Journal of the American Chemical Society, 2017, 139(25), 8467-8473

Synthetic Routes 13

Condições de reacção

1.1 Solvents: Dimethylformamide ; 6 h, reflux

Referência

- Preparation of (thiazolo[5,4-d]thiazole-diyl)bis(pyridinium) salt as fluorescent probe for light water content detection in heavy water, China, , ,

Synthetic Routes 14

Condições de reacção

1.1 Solvents: Dimethylformamide ; 8 h, 130 °C; 130 °C → rt

1.2 Reagents: Oxygen ; 2 h, rt

1.2 Reagents: Oxygen ; 2 h, rt

Referência

- Enabling Control over Mechanical Conformity and Luminescence in Molecular Crystals: Interaction Engineering in Action, Chemistry - A European Journal, 2020, 26(63), 14488-14495

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Nitrobenzene ; 30 min, 150 °C; 150 °C → rt

1.2 Reagents: Chloranil Solvents: Tetrahydrofuran ; 10 min, rt → reflux

1.2 Reagents: Chloranil Solvents: Tetrahydrofuran ; 10 min, rt → reflux

Referência

- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence, RSC Advances, 2014, 4(3), 1322-1328

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Dimethylformamide ; 2.5 h, reflux

Referência

- Thiazolothiazole-based luminescent metal-organic frameworks with ligand-to-ligand energy transfer and Hg2+-sensing capabilities, Inorganic Chemistry, 2019, 58(19), 12707-12715

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Dimethylformamide ; 6 h, 150 °C

Referência

- Design of Thiazolo[5,4-d]thiazole-Bridged Ionic Covalent Organic Polymer for Highly Selective Oxygen Reduction to H2O2, Chemistry of Materials, 2020, 32(19), 8553-8560

Synthetic Routes 18

Condições de reacção

1.1 Solvents: Dimethylformamide ; 4 h, 150 °C

Referência

- Photon Upconversion in a Glowing Metal-Organic Framework, Journal of the American Chemical Society, 2021, 143(13), 5053-5059

Synthetic Routes 19

Condições de reacção

1.1 Solvents: Dimethylformamide ; overnight, reflux

Referência

- Preparation of atom transfer radical polymerization photocatalyst based on dipyridylthiadiazole quaternary ammonium salt derivatives and its application, China, , ,

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Nitrobenzene ; 24 h, 130 °C

Referência

- A one-step synthesis towards new ligands based on aryl-functionalized thiazolo[5,4-d]thiazole chromophores, Tetrahedron Letters, 2010, 51(41), 5419-5422

TzBIPY Raw materials

TzBIPY Preparation Products

TzBIPY Literatura Relacionada

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

97193-46-9 (TzBIPY) Produtos relacionados

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 909010-86-2(2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester)

- 1378820-48-4(4-Mercapto-2-methoxybenzaldehyde)

- 1804934-01-7(1,2-Dibromo-5-difluoromethoxy-3-ethylbenzene)

- 1261853-23-9(2-Hydroxy-5-(trifluoromethyl)benzyl chloride)

- 2490375-58-9(6-Chloro-5-iodo-N-methylpyrazin-2-amine)

- 1261982-50-6(2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid)

- 2172635-23-1(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidooxolane-3-carboxylic acid)

- 1936187-26-6(4-Cyclopropyl-2-methylbenzaldehyde)

- 2060051-55-8(2-methyl-4-(trifluoromethyl)imidazo1,5-apyrimidine-8-carboxylic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97193-46-9)TzBIPY

Pureza:99%

Quantidade:1g

Preço ($):271